molecular formula C18H18FN5OS B12153412 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphe nyl)acetamide

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphe nyl)acetamide

Cat. No.: B12153412
M. Wt: 371.4 g/mol
InChI Key: DUHXERQHGTYHQS-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with the following structural formula:

    C9H9N3S\text{C}_{9}\text{H}_{9}\text{N}_{3}\text{S}C9​H9​N3​S

    .
  • It contains a 1,2,4-triazole ring, a thioether group, and an acetamide moiety.
  • The compound’s systematic name is 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphenyl)acetamide .
  • It exhibits interesting pharmacological properties and has been studied for various applications.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps, including the formation of the triazole ring and subsequent functionalization.

      Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial or antitumor properties).

      Medicine: May serve as a lead compound for drug development.

      Industry: Limited applications due to its complexity.

  • Mechanism of Action

      Targets: The compound likely interacts with specific cellular receptors or enzymes.

      Pathways: Further research is needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

    Remember that this compound’s detailed properties and applications may vary based on ongoing research

    Properties

    Molecular Formula

    C18H18FN5OS

    Molecular Weight

    371.4 g/mol

    IUPAC Name

    2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide

    InChI

    InChI=1S/C18H18FN5OS/c1-11-3-6-13(7-4-11)17-22-23-18(24(17)20)26-10-16(25)21-14-8-5-12(2)15(19)9-14/h3-9H,10,20H2,1-2H3,(H,21,25)

    InChI Key

    DUHXERQHGTYHQS-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)C)F

    Origin of Product

    United States

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